molecular formula C11H15N3 B1412769 (6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene CAS No. 2059912-18-2

(6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene

Cat. No. B1412769
CAS RN: 2059912-18-2
M. Wt: 189.26 g/mol
InChI Key: XHLZWHZPUMPINL-JTQLQIEISA-N
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Description

(6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene, commonly referred to as 6S-TTC, is a novel synthetic compound of the triazatricyclo family. It is a member of the family of heterocyclic compounds that contain three or more fused rings with at least one nitrogen atom. 6S-TTC has been studied extensively due to its unique structure and potential applications.

Scientific Research Applications

  • Metal Atom Complexation : The structural properties of certain tricyclic compounds, such as (6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene, are suitable for the complexation of metal atoms due to their specific conformation and mirror symmetry. For instance, 4,7-dioxa-10-thia-1,12,13-triazabicyclo[9.3.0]tetradeca-11,13-diene exhibits a chair conformation and has been recognized for its potential in metal atom complexation (Lazrak et al., 2000)​​.

  • Crystal Structure and Pseudosymmetry : Tricyclic compounds can exhibit unique crystal structures and pseudosymmetry, contributing to their potential in various applications. For example, the prodrug cloxazolam possesses a triclinic space group with a notable pseudosymmetry. Its structure comprises a rigid core made up of three rings and a six-membered ring, which are crucial for its physical and chemical characteristics (Garraza et al., 2019)​​.

  • Optical Properties and Tissue Imaging : Certain polyazamacrocyclic chelates of terbium, which share structural similarities with this compound, are valuable in diagnostic medical imaging due to their site-selective markers. Their spectroscopic properties and biodistribution have been studied, indicating their potential for site-directed in vivo imaging for the early identification of abnormal tissue (Houlne et al., 1996)​​.

properties

IUPAC Name

(6S)-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-3-9-7-12-8-10-4-2-6-14(10)11(9)13-5-1/h1,3,5,10,12H,2,4,6-8H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLZWHZPUMPINL-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC3=C(N2C1)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNCC3=C(N2C1)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene
Reactant of Route 2
(6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene
Reactant of Route 3
(6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene
Reactant of Route 4
(6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene
Reactant of Route 5
(6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene
Reactant of Route 6
(6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene

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